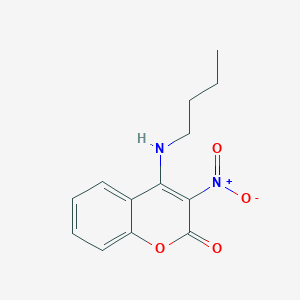
4-(butylamino)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butylamino)-3-nitro-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylamino group and a nitro group to the coumarin structure enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitrative cyclization of aryl alkynoates using tert-butyl nitrite as the sole reagent . This process involves a radical-triggered cyclization and nitration, followed by the addition of the butylamino group under controlled conditions.
Industrial Production Methods: Industrial production of 4-butylamino-3-nitrocoumarin may involve large-scale nitration and amination processes using specialized equipment to ensure safety and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-butylamino-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro-coumarin derivatives.
Reduction: Formation of amino-coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
4-butylamino-3-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring.
Mechanism of Action
The mechanism of action of 4-butylamino-3-nitrocoumarin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-aminocoumarin: Known for its antimicrobial and anticancer activities.
3-nitrocoumarin: Used in the synthesis of various coumarin derivatives.
Coumarin-3-carboxylic acid: Utilized in the synthesis of functionalized coumarin derivatives.
Uniqueness: 4-butylamino-3-nitrocoumarin stands out due to its unique combination of a butylamino group and a nitro group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
50527-27-0 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-(butylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
UMKVLFMFXZVPTH-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CCCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-27-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



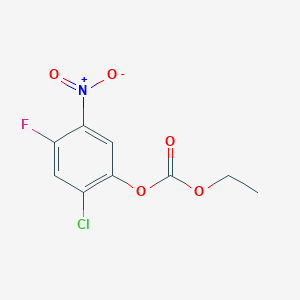
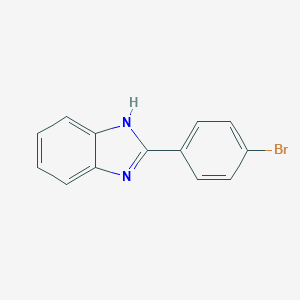
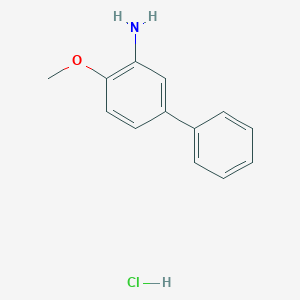

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
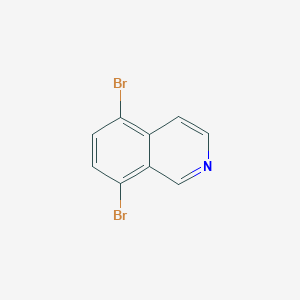
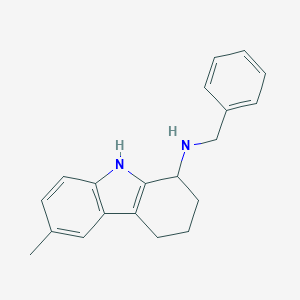
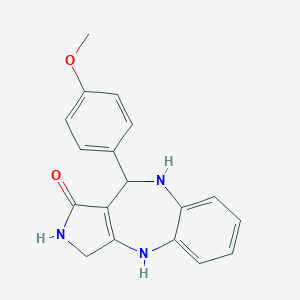
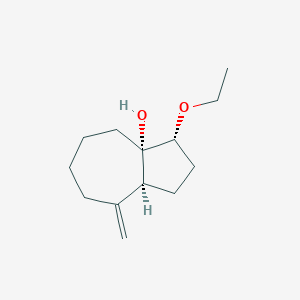
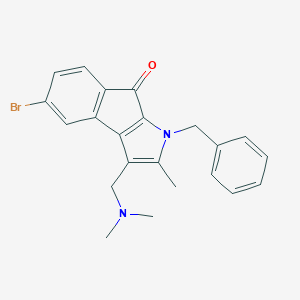
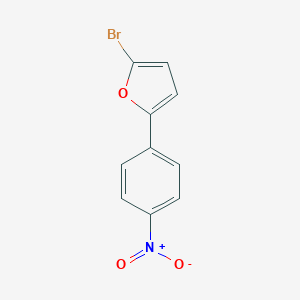
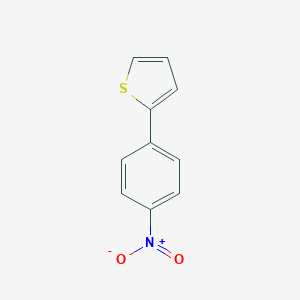
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
